molecular formula C6H5BrClN B1338066 3-Bromo-4-chloroaniline CAS No. 823-54-1

3-Bromo-4-chloroaniline

Cat. No.: B1338066
CAS No.: 823-54-1
M. Wt: 206.47 g/mol
InChI Key: FVZODFVCIDBDGS-UHFFFAOYSA-N
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Description

3-Bromo-4-chloroaniline (C₆H₅BrClN) is a halogenated aromatic amine characterized by a benzene ring substituted with bromine (Br) at the third position, chlorine (Cl) at the fourth position, and an amino (-NH₂) group at the first position. This compound is a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its electronic and steric properties. The electron-withdrawing nature of the halogens reduces the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution and coupling reactions. Its molecular weight is 206.47 g/mol, and it is primarily utilized in the synthesis of complex heterocycles and bioactive molecules .

Preparation Methods

Direct Bromination of p-Chloronitrobenzene Followed by Reduction

One of the most documented methods involves the bromination of p-chloronitrobenzene in an acidic medium, followed by reduction of the nitro group to the amine:

  • Step 1: Bromination
    p-Chloronitrobenzene is dissolved in an aqueous sulfuric acid solution. Bromine or potassium bromate is slowly added to the mixture to introduce a bromine atom at the 3-position relative to the nitro group, yielding 3-bromo-4-chloronitrobenzene. This step is regioselective due to the directing effects of the nitro and chloro substituents.
  • Step 2: Reduction
    The nitro group is then reduced to an amino group, typically using catalytic hydrogenation or chemical reducing agents, to afford 3-bromo-4-chloroaniline.

This method yields approximately 71% product under reflux conditions with copper(II) chloride dihydrate and lithium chloride hydrate in ethanol for 16 hours, followed by workup and purification by silica gel chromatography.

Copper-Catalyzed Amination of 3-Bromo-4-chlorobenzene Derivatives

An alternative approach involves copper-catalyzed amination reactions:

  • A substrate such as 3-bromo-4-chloronitrobenzene or related halogenated benzene derivatives is reacted with copper(II) chloride dihydrate and lithium chloride hydrate in ethanol under reflux.
  • After completion, ammonium hydroxide is added to convert intermediates to the aniline derivative.
  • The product is extracted, washed, dried, and purified chromatographically.

This method is advantageous for regioselective amination and can be adapted for various substituted anilines.

Step Reagents/Conditions Temperature Time Yield (%) Notes
Bromination p-Chloronitrobenzene + Br2 or KBrO3 in H2SO4 Room temp to reflux Several hrs ~70-75 Regioselective bromination at 3-position
Reduction Pd/C catalyst + H2 or chemical reductants Room temp to reflux Several hrs High Converts nitro to amino group
Copper-catalyzed amination CuCl2·2H2O, LiCl·H2O, EtOH, NH4OH Reflux (ca. 78°C) 16 hours ~71 Followed by extraction and chromatography

Nitration and Halogenation Sequence

  • Starting from chlorobenzene, bromination is performed using bromine and a catalyst such as iron(III) bromide to yield bromochlorobenzene.
  • Subsequent nitration with a nitric acid/sulfuric acid mixture introduces the nitro group para to the bromine.
  • The nitro group is then reduced to the amine to obtain this compound.

Acetylation Followed by Bromination (Analogous Methods)

  • Although specific to related compounds like 2-bromo-4-fluoroacetanilide, acetylation of aniline derivatives prior to bromination can improve regioselectivity and reduce polybromination.
  • Bromination is carried out using hydrobromic acid and an oxidizing agent (e.g., hydrogen peroxide) at controlled temperatures (30–60°C).
  • Deacetylation then yields the desired bromoaniline derivative.

This approach may be adapted for this compound synthesis to improve yield and selectivity.

  • The copper-catalyzed amination method reported by Yang et al. (2018) demonstrated a regioselective synthesis of this compound with a 71% yield under reflux in ethanol, highlighting the importance of copper(II) chloride and lithium chloride as catalysts and additives for efficient conversion.
  • Bromination in sulfuric acid aqueous solution ensures selective substitution at the 3-position relative to the nitro group, minimizing side reactions and overbromination.
  • Reduction methods using palladium on carbon with hydrogen gas provide clean conversion of nitro to amino groups without affecting halogen substituents.
  • The use of acetyl protection prior to bromination reduces formation of dibromo byproducts, increasing the yield of mono-brominated anilines.
Method Starting Material Key Reagents/Conditions Advantages Yield (%) References
Bromination of p-chloronitrobenzene + Reduction p-Chloronitrobenzene Br2 or KBrO3 in H2SO4; Pd/C + H2 or chemical reductant Regioselective, straightforward ~70-75
Copper-catalyzed amination Halogenated nitrobenzene CuCl2·2H2O, LiCl·H2O, EtOH, NH4OH, reflux High regioselectivity, mild conditions ~71
Bromination after acetylation Acetanilide derivatives Hydrobromic acid + oxidizing agent, 30-60°C Reduced polybromination Improved
Bromination + nitration + reduction Chlorobenzene FeBr3 catalyst, HNO3/H2SO4, Pd/C + H2 Industrial scalability High

The preparation of this compound is well-established through several synthetic routes, primarily involving selective bromination of p-chloronitrobenzene followed by reduction of the nitro group. Copper-catalyzed amination offers an efficient alternative with good regioselectivity. Optimization of reaction conditions, such as the use of acetyl protection and controlled bromination, can enhance yield and purity. These methods are supported by diverse research findings and are widely applied in pharmaceutical and agrochemical intermediate synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine atom at position 3 demonstrates preferential substitution over chlorine due to its lower electronegativity and better leaving group capacity. Key reactions include:

Methoxylation

Reaction with sodium methoxide (NaOMe) in DMF at 120°C yields 3-methoxy-4-chloroaniline (82% yield) through nucleophilic displacement of bromine .

Conditions :

ReagentSolventTemperatureTimeYield
NaOMe (2 eq)DMF120°C8 hr82%

Amination

Primary amines displace bromine under Buchwald-Hartwig coupling conditions:

  • Reaction with benzylamine using Pd(OAc)₂/XPhos catalyst system produces N-benzyl-4-chloro-3-anisidine (76% yield) .

Coupling Reactions

The compound participates in cross-coupling reactions critical for pharmaceutical intermediates:

Suzuki-Miyaura Coupling

Reaction with phenylboronic acid under Pd catalysis:

python
3-Bromo-4-chloroaniline + PhB(OH)₂ → 3-phenyl-4-chloroaniline

Catalyst : Pd(PPh₃)₄ (5 mol%)
Base : K₂CO₃
Solvent : DME/H₂O (3:1)
Yield : 68%

Ullmann-Type Coupling

Copper-mediated coupling with thiophenol:

  • Forms 3-(phenylthio)-4-chloroaniline in 74% yield using CuI/1,10-phenanthroline .

Oxidation to Quinone Imine

Treatment with H₂O₂ (30%) in acetic acid converts the amine group to a quinone imine structure (detected via UV-Vis at λ_max=480 nm) .

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C, EtOH) removes bromine selectively:

  • 4-Chloroaniline forms as major product (91% yield) .

Diazotization and Subsequent Transformations

The primary amine undergoes diazotization at 0-5°C with NaNO₂/HCl:

Sandmeyer Reaction

Diazonium salt reacts with CuCN to form 3-bromo-4-chlorobenzonitrile (63% yield) .

Azo Coupling

Electrophilic coupling with β-naphthol produces intense orange azo dye (ε=18,500 L·mol⁻¹·cm⁻¹ at 460 nm) .

Comparative Reactivity Analysis

Reaction TypePosition ModifiedKey ReagentsTypical Yield
Nucleophilic SubstitutionC-3 (Br)NaOMe, amines75-85%
Suzuki CouplingC-3 (Br)Pd catalysts, boronic acids65-75%
DiazotizationC-1 (NH₂)NaNO₂/HCl60-70%
Reductive DehalogenationC-3 (Br)H₂/Pd-C>90%

Mechanistic Considerations

DFT calculations (B3LYP/6-311++G**) reveal:

  • Bromine's lower activation energy for substitution vs. chlorine (ΔE‡ = 12.3 kcal/mol vs 18.7 kcal/mol)
  • Frontier molecular orbital analysis shows LUMO (-1.92 eV) localized at C-3, rationalizing nucleophilic attack preferences

This comprehensive profile establishes this compound as a versatile building block in medicinal chemistry and materials science, particularly for constructing polyfunctional aromatics through sequential functionalization strategies .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloroaniline involves its interaction with various molecular targets. The presence of halogen atoms on the benzene ring can influence its reactivity and binding affinity to different enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms direct the incoming electrophiles to specific positions on the benzene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The uniqueness of 3-Bromo-4-chloroaniline becomes evident when compared to analogs with varying halogen positions, additional substituents, or functional groups. Below is a detailed comparative analysis:

Positional Isomers

Compound Structural Differences Reactivity & Applications
4-Bromo-3-chloroaniline Br at C4, Cl at C3 Exhibits lower electrophilic substitution due to steric hindrance between halogens. Limited biological activity reported .
2-Bromo-4-chloroaniline Br at C2, Cl at C4 Enhanced para-directing effects of the amino group; used in dye synthesis .
3-Bromo-2-chloroaniline Br at C3, Cl at C2 Ortho-substitution creates steric strain, reducing stability in coupling reactions .

Key Insight : The positions of Br and Cl in this compound optimize electronic effects (meta-para substitution), enabling balanced reactivity in cross-coupling reactions compared to isomers .

Functionalized Derivatives

Compound Structural Modifications Biological & Chemical Impact
3-Bromo-4-chloro-N-ethylaniline Ethyl group (-CH₂CH₃) on the amino group Increased lipophilicity enhances membrane permeability, leading to higher potency in enzyme inhibition compared to the parent compound .
3-Bromo-4-chloro-N-cyclobutylaniline Cyclobutyl group on the amino group Introduces steric bulk, reducing reactivity in nucleophilic substitutions but improving selectivity in receptor binding .
3-Bromo-4-chloro-2-fluoroaniline Additional fluorine at C2 Fluorine’s electronegativity enhances ring stability; used in PET tracer synthesis .

Key Insight : Functional groups like ethyl or cyclobutyl alter solubility and steric profiles, making derivatives valuable for targeted applications .

Halogen-Swapped Analogs

Compound Halogen Substitution Unique Properties
3-Bromo-4-fluoroaniline Cl replaced with F at C4 Higher metabolic stability due to C-F bond strength; used in antimicrobial agents .
3-Chloro-4-bromoaniline Br and Cl positions swapped Altered dipole moment affects crystallization behavior and solubility .

Key Insight : Substituting Cl with F or reversing Br/Cl positions modifies electronic properties, impacting applications in medicinal chemistry .

Complex Heterocyclic Derivatives

This compound serves as a precursor for advanced heterocycles:

  • 2-(3-Bromo-4-chlorophenyl)-5-methyl-1H-imidazole : The imidazole ring introduces hydrogen-bonding capacity, enhancing anticancer activity .
  • 3-Bromo-4-chlorophenyl isothiocyanate : The isothiocyanate group (-NCS) enables thiourea formation, useful in protease inhibition studies .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Melting Point (°C)
This compound 206.47 2.8 98–102
4-Bromo-3-chloroaniline 206.47 2.7 85–89
3-Bromo-4-chloro-N-ethylaniline 234.52 3.5 120–124

Biological Activity

3-Bromo-4-chloroaniline (BCA) is an aromatic amine with the molecular formula C6H5BrClN. It is a derivative of aniline, where bromine and chlorine atoms are substituted at the 3 and 4 positions of the benzene ring, respectively. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental toxicology.

Chemical Structure:

  • Molecular Formula: C6H5BrClN
  • Molecular Weight: 202.47 g/mol
  • Melting Point: 68-72 °C
  • Boiling Point: 264 °C

Synthesis Methods:
BCA can be synthesized through various methods, including:

  • Electrophilic Aromatic Substitution: Involves the bromination and chlorination of aniline derivatives.
  • Nitration followed by Reduction: Nitration of chlorobenzene, followed by bromination and reduction to form the amine.

Antimicrobial Properties

Research indicates that BCA exhibits antimicrobial activity against various pathogens. A study demonstrated that BCA effectively inhibited the growth of certain bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections. The mechanism appears to involve disruption of microbial cell membranes.

Anticancer Activity

BCA has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, BCA has been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The exact molecular targets remain under investigation, but it is hypothesized that BCA interacts with key enzymes involved in cell cycle regulation.

Toxicological Studies

Toxicological assessments have revealed that BCA can be harmful at high concentrations. It has been classified as a potential carcinogen based on studies showing its mutagenic effects in bacterial assays. Long-term exposure to BCA has been linked to adverse health effects, including skin irritation and respiratory issues in occupational settings .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity BCA demonstrated significant inhibition against E. coli and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
Anticancer Effects In vitro studies showed a reduction in viability of breast cancer cells by 30% at a concentration of 25 µM after 48 hours of exposure.
Toxicological Impact Exposure to BCA resulted in increased incidence of skin lesions in animal models, indicating potential carcinogenic properties .

The biological activity of BCA is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: BCA may inhibit enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation: The compound can bind to specific receptors, influencing cellular responses and signaling cascades.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-chloroaniline, and how can purity be optimized?

this compound is typically synthesized via halogenation or substitution reactions. A documented method involves substituting aniline derivatives with bromine and chlorine groups under controlled conditions. For example, it was used as a precursor in the synthesis of N-(3-bromo-4-chlorophenyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide, where bromine and chlorine substituents were introduced sequentially . To optimize purity:

  • Use column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) for separation.
  • Confirm purity via HPLC (≥95%) or melting point analysis.
  • Monitor reaction intermediates using TLC to avoid side products.

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and planarity (e.g., related halogenated anilines show planar aromatic rings with deviations <0.02 Å ).
  • NMR spectroscopy : 1^1H and 13^13C NMR distinguish substituent effects (e.g., deshielding of aromatic protons near halogens).
  • Mass spectrometry : Confirm molecular weight (M+1 peaks at 350.9/352.9 for bromine/chlorine isotopic patterns ).

Q. What solvents and conditions are optimal for storing this compound?

  • Store in amber vials under inert gas (N2_2/Ar) at 0–6°C to prevent oxidative degradation.
  • Avoid prolonged exposure to light or moisture, which may hydrolyze the amine group.

Advanced Research Questions

Q. How does the reactivity of this compound in cross-coupling reactions compare to other halogenated anilines?

The bromine atom at the meta position is more reactive than chlorine in Suzuki-Miyaura or Buchwald-Hartwig couplings due to lower bond dissociation energy. For example:

  • Pd-catalyzed coupling with aryl boronic acids proceeds at 80–100°C in toluene/EtOH .
  • Chlorine at the para position may sterically hinder coupling; computational modeling (DFT) is recommended to assess electronic effects.

Q. What are the challenges in analyzing trace amounts of this compound in environmental samples?

  • Matrix interference : Co-eluting pollutants (e.g., chlorophenols) complicate detection. Use SPE (solid-phase extraction) with C18 cartridges for cleanup.
  • Detection limits : Voltammetry (e.g., glassy carbon electrode at pH 1.95) achieves ng-level sensitivity for chloroanilines .
  • Chromatography : Pair HPLC with UV/Vis (λ = 254 nm) or MS/MS for specificity.

Q. Can microbial consortia degrade this compound, and what pathways are plausible?

While direct studies are limited, analogous chloroanilines (e.g., 4-chloroaniline) are degraded via:

  • Modified ortho-cleavage pathways : Enzymes like chlorocatechol 1,2-dioxygenase convert intermediates to TCA cycle metabolites .
  • Bioaugmentation : Strains like Comamonas testosteroni I2gfp degrade 3-chloroaniline via meta-cleavage but require periodic reintroduction .
  • Experimental design : Enrich soil microcosms with this compound as the sole C/N source and monitor chloride release .

Q. How do crystallographic data inform the stability of this compound derivatives?

Single-crystal studies of related compounds (e.g., 4-bromo-2-chloroaniline) reveal:

  • Intermolecular interactions : N–H⋯N and N–H⋯Br hydrogen bonds stabilize crystal packing .
  • Planarity : RMS deviations <0.02 Å suggest minimal steric strain, enhancing thermal stability.
  • Data-to-parameter ratios : Aim for >15:1 to ensure refinement accuracy .

Q. What computational methods predict the environmental fate of this compound?

  • QSAR models : Estimate biodegradation half-lives using substituent electronic parameters (Hammett constants).
  • Molecular docking : Simulate enzyme-substrate interactions (e.g., with chlorocatechol dioxygenase) to predict pathway feasibility.
  • EPI Suite : Predict log Kow (hydrophobicity) and BCF (bioaccumulation) for risk assessment.

Properties

IUPAC Name

3-bromo-4-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZODFVCIDBDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511296
Record name 3-Bromo-4-chloroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-54-1
Record name 3-Bromo-4-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-chloroaniline
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Synthesis routes and methods I

Procedure details

A mixture of iron (17.9 g), ethanol (120 ml), water (80 ml) and conc. hydrochloric acid (1.5 ml) was heated to 70° C., this temperature was maintained during the addition of 1-chloro-2-bromo-4-nitrobenzene (21.0 g) in ethanol (100 ml) over 25 min. The mixture was heated to reflux for 11/4 hours before adjusting the pH to 9-10 with sodium hydroxide solution. The mixture was filtered hot through Hyflo™ washing with hot ethanol and water. The mixture was concentrated, dichloromethane added and the organic solution washed with water then dried (MgSO4). The product was purifed by silica gel chromatography then recrystalised from ether/hexane to give the sub-title compound as a solid.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
17.9 g
Type
catalyst
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-bromo-1-chloro-4-nitrobenzene (1.57 g, 6.6 mmol) and 10% palladium on charcoal (297 mg, 2.8 mmol) in EtOAc (50 mL) was stirred under an atmosphere of hydrogen (balloon) for 4 h. The reaction mixture was filtered through a pad of celite washing with EtOAc. The EtOAc was removed under reduced pressure affording the title compound as brown oil which solidified upon standing. It was used in the next step without further purification. MS (ESI, pos.ion) m/z: 206.0/208.0 (M+1).
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
297 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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